Sesquicillin A

Vue d'ensemble

Description

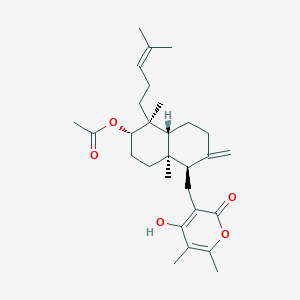

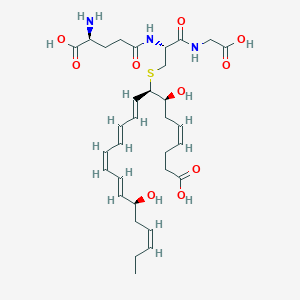

La Sesquicillin A est un antibiotique insecticide qui appartient à la classe des métabolites fongiques. Elle a été initialement isolée à partir du bouillon de culture du champignon Albophoma species FKI-1778. Ce composé est connu pour son squelette de pyrano-diterpène et présente une variété d’activités biologiques, notamment des effets inhibiteurs sur la croissance d’Artemia salina (crevette des salines) et des cellules Jurkat .

Mécanisme D'action

La Sesquicillin A exerce ses effets en inhibant des cibles moléculaires et des voies spécifiques. Il a été démontré qu’elle induit l’arrêt du cycle cellulaire en phase G1 et inhibe la prolifération des cellules cancéreuses. Le composé interagit avec les voies de transduction du signal médiées par les glucocorticoïdes, conduisant à l’inhibition de la croissance cellulaire et à l’induction de l’apoptose .

Composés similaires :

Sesquicillin B à E : Ces composés partagent un squelette de pyrano-diterpène similaire et présentent des activités insecticides et cytotoxiques.

Sesquicillin F : Un méroterpénoïde récemment découvert avec des activités biologiques similaires.

Unicité de la this compound : La this compound est unique en raison de ses effets inhibiteurs spécifiques sur la transduction du signal médiée par les glucocorticoïdes et de sa capacité à induire l’arrêt en phase G1 dans les cellules cancéreuses. Sa structure chimique et ses activités biologiques distinctes en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Sesquicillin A est généralement obtenue par la culture du champignon Albophoma species FKI-1778 dans un milieu nutritif. Le processus de fermentation implique la croissance du champignon dans des conditions contrôlées, suivie de l’extraction et de la purification du composé à l’aide de diverses techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de la this compound implique une fermentation à grande échelle de l’espèce Albophoma. Le processus comprend l’optimisation des conditions de croissance pour maximiser le rendement, suivie de l’extraction et de la purification à l’aide de méthodes chromatographiques avancées. L’utilisation de bioréacteurs et de paramètres de fermentation contrôlés garantit une qualité de production constante .

Analyse Des Réactions Chimiques

Types de réactions : La Sesquicillin A subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophile.

Réactifs et conditions communs :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les composés organométalliques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun présentant des activités biologiques uniques .

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des squelettes de pyrano-diterpène.

Biologie : Étudiée pour ses propriétés insecticides et ses effets sur diverses lignées cellulaires, y compris les cellules cancéreuses.

Médecine : Explorée pour ses applications thérapeutiques potentielles, notamment les activités anticancéreuses et anti-inflammatoires.

Industrie : Utilisée dans le développement de formulations insecticides et comme composé de tête pour la conception de nouveaux antibiotiques

Applications De Recherche Scientifique

Sesquicillin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrano-diterpene skeletons.

Biology: Investigated for its insecticidal properties and its effects on various cell lines, including cancer cells.

Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of insecticidal formulations and as a lead compound for designing new antibiotics

Comparaison Avec Des Composés Similaires

Sesquicillin B to E: These compounds share a similar pyrano-diterpene skeleton and exhibit insecticidal and cytotoxic activities.

Sesquicillin F: A newly discovered meroterpenoid with similar biological activities.

Uniqueness of Sesquicillin A: this compound is unique due to its specific inhibitory effects on glucocorticoid-mediated signal transduction and its ability to induce G1 phase arrest in cancer cells. Its distinct chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

IUPAC Name |

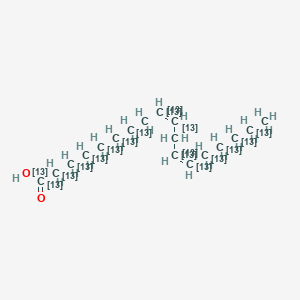

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-JJPZVYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)